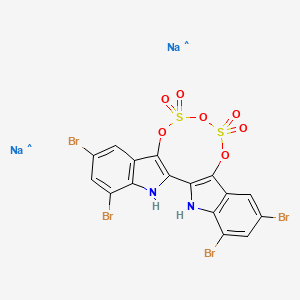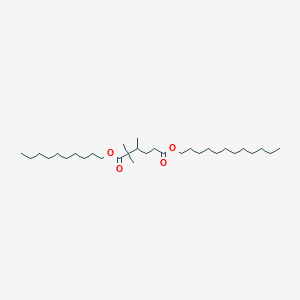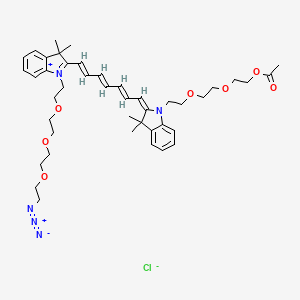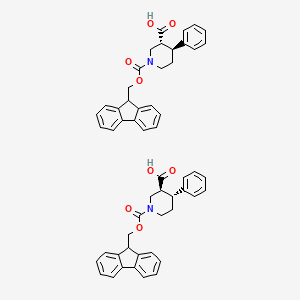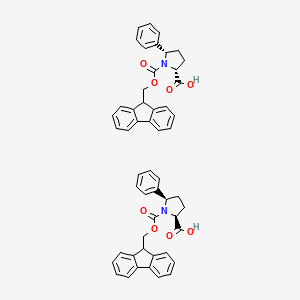
cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid: is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction.
Attachment of the Fmoc Group: The Fmoc group is attached to the nitrogen atom of the pyrrolidine ring using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group yields the free amine.
Scientific Research Applications
cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
- cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylazetidine-2-carboxylic acid
Uniqueness
cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group at the 5-position of the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its applications in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C52H46N2O8 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid;(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C26H23NO4/c2*28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2*1-13,22-24H,14-16H2,(H,28,29)/t2*23-,24+/m10/s1 |
InChI Key |
ZEGZSQPESYEHKR-IHCSCSDWSA-N |
Isomeric SMILES |
C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


iridium](/img/structure/B12296605.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
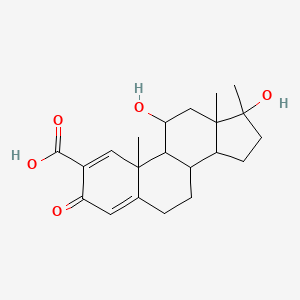
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)

